molecular formula C11H16O3S B1660820 4-(Benzenesulfonyl)-2-methylbutan-2-ol CAS No. 83872-56-4

4-(Benzenesulfonyl)-2-methylbutan-2-ol

Cat. No.: B1660820
CAS No.: 83872-56-4
M. Wt: 228.31 g/mol
InChI Key: IYWQJVMVXOZFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)-2-methylbutan-2-ol is a tertiary alcohol derivative featuring a benzenesulfonyl substituent at the fourth carbon of a branched butanol backbone. The benzenesulfonyl group (C₆H₅SO₂–) is electron-withdrawing, influencing the compound’s polarity and reactivity.

Properties

CAS No.

83872-56-4

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-methylbutan-2-ol

InChI

InChI=1S/C11H16O3S/c1-11(2,12)8-9-15(13,14)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3

InChI Key

IYWQJVMVXOZFIG-UHFFFAOYSA-N

SMILES

CC(C)(CCS(=O)(=O)C1=CC=CC=C1)O

Canonical SMILES

CC(C)(CCS(=O)(=O)C1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The table below compares key structural and inferred properties of 4-(Benzenesulfonyl)-2-methylbutan-2-ol with related compounds from the evidence:

Compound Name Key Functional Groups Substituents Molecular Weight* Potential Applications
4-(Benzenesulfonyl)-2-methylbutan-2-ol Benzenesulfonyl, tertiary alcohol –SO₂C₆H₅, –C(CH₃)₂OH ~228 g/mol Pharmaceuticals, intermediates
(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-ol Benzyl ether, primary alcohol –OCH₂CH₂CH₂OCH₃, –OCH₃, –CH₂OH ~352 g/mol CNS-targeting therapeutics
7-[4-(4-Chlorobenzyloxy)benzenesulfonyl]-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine Benzenesulfonyl, benzazepine, chlorobenzyloxy –SO₂C₆H₄OCH₂C₆H₄Cl, –OCH₃ ~550 g/mol Antipsychotic agents
Sodium [(heptadecafluorooctyl)oxy]benzenesulfonate Perfluorinated chain, sulfonate salt –SO₃⁻Na⁺, –O(CF₂)₈F ~640 g/mol Surfactants, firefighting foams

*Molecular weights estimated based on structural formulas.

Key Differences and Implications

Polarity and Solubility: The benzenesulfonyl group in the target compound enhances polarity compared to benzyl ethers (e.g., compound in ), improving solubility in polar solvents like DMSO or methanol. In contrast, perfluorinated sulfonates () exhibit extreme hydrophobicity due to fluorinated chains, making them suitable for non-aqueous applications.

Reactivity :

  • The sulfonyl group in 4-(Benzenesulfonyl)-2-methylbutan-2-ol can act as a leaving group or participate in nucleophilic substitutions, unlike the ether linkages in .
  • Perfluorinated sulfonates () are chemically inert, limiting their reactivity but enhancing environmental persistence.

Biological Activity :

  • The antipsychotic activity of the benzazepine derivative () highlights the pharmacological relevance of benzenesulfonyl groups when integrated into complex heterocycles. The target compound’s simpler structure may lack such specificity but could serve as a precursor in drug synthesis.
  • The enantiomeric purity of the compound in (R-configuration) underscores the importance of stereochemistry in CNS drug design, a factor less explored in the target compound.

In contrast, perfluorinated analogs () are industrially significant for their surfactant properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.